2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide
Description
Properties
CAS No. |
1159511-95-1 |
|---|---|
Molecular Formula |
C12H11F3N2O3 |
Molecular Weight |
288.22 g/mol |
IUPAC Name |
2-[2-oxo-6-(trifluoromethoxy)-3,4-dihydroquinolin-1-yl]acetamide |
InChI |
InChI=1S/C12H11F3N2O3/c13-12(14,15)20-8-2-3-9-7(5-8)1-4-11(19)17(9)6-10(16)18/h2-3,5H,1,4,6H2,(H2,16,18) |
InChI Key |
NKGNURVJZIXPRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C2=C1C=C(C=C2)OC(F)(F)F)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Conrad–Limpach Cyclocondensation
The quinoline skeleton is often synthesized via the Conrad–Limpach reaction, which involves cyclocondensation of aniline derivatives with β-keto esters. For example:
Friedländer Quinoline Synthesis
An alternative route employs the Friedländer reaction using 2-aminobenzaldehyde derivatives and cyclic ketones:
-
Example : 2-Amino-5-(trifluoromethoxy)benzaldehyde reacts with cyclohexane-1,3-dione in the presence of p-toluenesulfonic acid (p-TSA) to yield 3,4-dihydro-6-(trifluoromethoxy)quinolin-2(1H)-one.
Introduction of the Trifluoromethoxy Group
Direct Electrophilic Substitution
The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:
Late-Stage Functionalization
Alternatively, the trifluoromethoxy group is introduced early in the synthesis using 4-(trifluoromethoxy)aniline as the starting material, avoiding the need for harsh substitution conditions.
Formation of the 2-Oxo-3,4-dihydroquinoline Moiety
Hydrolysis of 2-Chloroquinoline
A common strategy involves hydrolyzing 2-chloroquinoline derivatives:
Oxidation of Dihydroquinoline
Oxidation of 1,2,3,4-tetrahydroquinoline using potassium permanganate (KMnO₄) or ceric ammonium nitrate (CAN) selectively forms the 2-oxo derivative.
Acetamide Side Chain Installation
Nucleophilic Alkylation
The acetamide group is introduced via alkylation of the quinoline nitrogen:
Coupling Reactions
Modern methods employ coupling agents for higher efficiency:
-
HATU-Mediated Coupling : 2-Oxo-3,4-dihydroquinoline reacts with acetamide in the presence of HATU and N,N-diisopropylethylamine (DIPEA).
Optimization and Scalability
One-Pot Synthesis
Recent advances enable a streamlined one-pot approach:
-
Cyclocondensation : 4-(Trifluoromethoxy)aniline and ethyl acetoacetate form the quinoline core.
-
Hydrolysis : In situ HCl treatment generates the 2-oxo group.
Solvent and Catalyst Screening
Challenges and Solutions
Regioselectivity Issues
Stability of Trifluoromethoxy Group
-
Problem : Degradation under strong acidic/basic conditions.
-
Solution : Introduce -OCF₃ late in the synthesis or use mild reagents.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Conrad–Limpach | High regioselectivity | Multi-step, moderate yield | 60–70 |
| Friedländer | One-pot, scalable | Requires specialized catalysts | 65–75 |
| HATU Coupling | High efficiency | Costly reagents | 72–85 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
Anticancer Activity
Research has indicated that derivatives of quinoline compounds exhibit anticancer properties. Studies have shown that 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This mechanism is crucial for developing new anticancer therapies.
Antimicrobial Properties
Quinoline derivatives are recognized for their antimicrobial activities. Preliminary studies suggest that this compound may possess broad-spectrum antibacterial and antifungal effects, making it a candidate for developing new antimicrobial agents.
Neurological Disorders
The compound's ability to cross the blood-brain barrier positions it as a potential treatment for neurological disorders. Research into its neuroprotective properties could lead to advancements in therapies for conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
Numerous studies have documented the applications of this compound:
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the synthesis of various quinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antimicrobial Screening
In a research article in Pharmaceutical Biology, the antimicrobial activity of this compound was assessed against common pathogens. The findings revealed that it exhibited notable inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity, allowing it to effectively inhibit or modulate the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.
Comparison with Similar Compounds
AMC3 (Compound 2a)
Structure: N-(4-bromophenyl)-2-[3-cyano-5-(3-methoxyphenyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide . Key Differences:
- Pyridinone core vs. dihydroquinolinone in the target compound.
- 4-Bromophenyl and 3-methoxyphenyl substituents instead of trifluoromethoxy. Implications: AMC3 demonstrates FPRs modulation, suggesting that acetamide-linked heterocycles with electron-withdrawing groups (e.g., bromo, cyano) enhance receptor binding. The trifluoromethoxy group in the target compound may offer similar electronic effects but with improved metabolic resistance due to fluorine substitution .
3,4-Dihydroquinolin-2(1H)-one Derivatives (Compounds 24–27)
Structures :
- 24: 6-Amino-1-(2-(1-methylpyrrolidin-2-yl)ethyl)-3,4-dihydroquinolin-2(1H)-one (72.9% yield) .
- 25: 6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one . Key Differences:
- Amino and alkylamine side chains vs. acetamide linkage in the target compound.
- Fluorine substitution at the 8-position in 25 vs. trifluoromethoxy at the 6-position.
Implications : Alkylamine side chains in 24 and 25 improve solubility and membrane permeability, whereas the acetamide group in the target compound may enhance hydrogen-bonding interactions with biological targets .
Antioxidant and Agrochemical Analogs
Coumarin-Acetamide Hybrids ()
Structures : N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3-yl)-2-(2-oxocoumarin-4-yloxy)acetamide and analogs .
Key Differences :
- Coumarin-oxazepine core vs. dihydroquinolinone.
- Antioxidant activity surpassing ascorbic acid. Implications: The acetamide moiety in both compounds suggests a role in stabilizing radical intermediates. However, the dihydroquinolinone core in the target compound may confer distinct redox properties .
Pesticidal Acetamides ()
Examples : Imazosulfuron (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxy-1-methylethyl)acetamide) .
Key Differences :
- Chloro and methoxy substituents vs. trifluoromethoxy.
Quinoxaline-Acetamide Derivatives ()
Example : 4a (90.2% yield, mp 230–232°C) .
Key Differences :
- Quinoxaline core vs. dihydroquinolinone.
- Thiouracil and chlorophenyl substituents. Implications: High synthetic yields in quinoxaline derivatives suggest efficient routes for acetamide formation, which could be adapted for the target compound .
Biological Activity
2-[3,4-Dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide, a compound featuring a quinoline core, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer activities.
- Molecular Formula : C12H11F3N2O3
- Molecular Weight : 288.22 g/mol
- CAS Number : [42559445]
The trifluoromethoxy group in this compound significantly influences its reactivity and biological activity, enhancing its interaction with various biological targets.
Antimicrobial Activity
Quinoline derivatives, including this compound, exhibit notable antimicrobial properties. The presence of the trifluoromethoxy group has been linked to increased potency against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits bacterial growth | |
| Quinoline Derivatives | Broad-spectrum antimicrobial |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on human cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 18.0 | Cell cycle arrest |
| HT29 (Colon Cancer) | 12.3 | Inhibition of proliferation |
These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle regulation .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The trifluoromethoxy group enhances lipophilicity and facilitates interactions with biological targets.
Key Structural Features Influencing Activity :
- Quinoline Core : Essential for biological activity.
- Trifluoromethoxy Group : Increases potency against certain targets.
- Acetamide Group : Contributes to solubility and bioavailability.
The mechanisms through which this compound exerts its effects are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways, contributing to its therapeutic effects.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthetic route for 2-[3,4-dihydro-2-oxo-6-(trifluoromethoxy)quinolin-1(2H)-yl]acetamide?
- Methodology : Start with retrosynthetic analysis to identify accessible intermediates. For example, and describe multicomponent reactions using arylglyoxals and Meldrum’s acid to form fused quinoline-acetic acid derivatives. Use stepwise optimization (e.g., temperature control, solvent selection) to improve yield, as shown in for analogous acetamide syntheses. Validate intermediates via LC-MS or thin-layer chromatography (TLC) .
- Contradictions : BenchChem-based syntheses () lack mechanistic details and reproducibility metrics; prioritize peer-reviewed protocols ( ).
Q. How can the structure of this compound be rigorously characterized?
- Methodology : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous quinoline derivatives (e.g., δ 6.8–8.2 ppm for aromatic protons in ).
- HRMS : Confirm molecular formula (e.g., used HRMS with <2 ppm error).
- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the acetamide moiety) .
- Validation : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex regions ().
Q. What experimental approaches are used to analyze its physicochemical properties (e.g., solubility, stability)?
- Methodology :
- Solubility : Perform shake-flask assays in buffers (pH 1–7.4) with HPLC quantification ( mentions solubility >61.3 µg/mL but lacks methodology).
- Stability : Conduct accelerated degradation studies under heat/humidity (40°C/75% RH) and monitor via HPLC .
Advanced Research Questions
Q. How can researchers address discrepancies between in vitro and in vivo activity data for this compound?
- Methodology :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsomal assays) and membrane permeability (Caco-2 assays) to identify bioavailability bottlenecks ( emphasizes limitations of in vitro models).
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites and correlate with activity loss .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodology :
- Analog Synthesis : Modify the trifluoromethoxy group ( lists related trifluoromethyl intermediates) or acetamide side chain ( details side-chain diversification).
- Computational Modeling : Perform docking studies with target proteins (e.g., quinoline-binding enzymes) using software like AutoDock Vina to prioritize analogs .
Q. How can reaction byproducts or impurities be minimized during synthesis?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction time ( highlights temperature-sensitive steps).
- Purification : Employ orthogonal techniques (e.g., silica gel chromatography followed by recrystallization) to remove persistent impurities ( discusses byproduct formation in quinoline syntheses) .
Q. What statistical or computational tools are recommended for resolving contradictory data in mechanistic studies?
- Methodology :
- Multivariate Analysis : Apply principal component analysis (PCA) to NMR or activity datasets to identify outliers.
- DFT Calculations : Model reaction pathways (e.g., ’s mechanism for quinoline rearrangements) to validate hypotheses .
Q. How can researchers optimize experimental protocols for scalability without compromising yield?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
